molecular formula C21H23ClN2O4S B2994110 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide CAS No. 921992-08-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B2994110
CAS No.: 921992-08-7
M. Wt: 434.94
InChI Key: VTXHLQRTOISDAI-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with an allyl group, dimethyl substituents at position 3, and a 4-chlorophenyl methanesulfonamide moiety at position 6. The benzooxazepine scaffold is a seven-membered heterocycle combining oxygen and nitrogen, which is structurally distinct from simpler benzodiazepines due to its additional oxygen atom and fused ring system. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity and metabolic stability.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-4-11-24-18-10-9-17(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h4-10,12,23H,1,11,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXHLQRTOISDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzo[b][1,4]oxazepine core, which is known for its diverse pharmacological properties. The molecular formula is C22H24ClN2O3SC_{22}H_{24}ClN_2O_3S, and it exhibits properties typical of sulfonamide derivatives.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H24ClN2O3SC_{22}H_{24}ClN_2O_3S
Molecular Weight432.95 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study published in 2018 evaluated various derivatives for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compounds were assessed for their ability to modulate voltage-gated sodium channels (VGSCs) and GABA receptors .

Case Study: Anticonvulsant Efficacy

In a comparative study of several derivatives, one compound with a similar structure demonstrated an effective dose (ED50) of 15.2 mg/kg in the PTZ model. This suggests that modifications to the oxazepine structure can enhance anticonvulsant activity through specific receptor interactions .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research indicates that sulfonamide derivatives often exhibit broad-spectrum antibacterial effects. A study on related compounds showed notable inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of compounds within this class are also noteworthy. Some derivatives have been shown to inhibit cancer cell proliferation in vitro and in vivo. For instance, one study reported that a structurally related compound exhibited a growth inhibition concentration (GI50) of 10 nM against leukemia cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED50 = 15.2 mg/kg (PTZ model)
AntimicrobialSignificant inhibition against bacteria
AnticancerGI50 = 10 nM against leukemia cells

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Voltage-Gated Sodium Channels (VGSCs) : Similar compounds have been shown to bind effectively to VGSCs, inhibiting their function and thus preventing seizure activity.
  • GABA Receptors : Modulation of GABAergic transmission is another proposed mechanism through which these compounds exert their anticonvulsant effects.
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in cancer cell proliferation pathways.

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with sulfonamide derivatives and benzo-fused heterocycles. Table 1 highlights structural differences among analogues.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzo[b][1,4]oxazepine Allyl, 3,3-dimethyl, 4-chlorophenyl ~434.9 (calculated)
Compound 3 () Thiadiazin-benzenesulfonamide Phenylamino, 5-methylisoxazolyl ~592.7 (reported)
Rapa derivatives () Macrolide Triene, methoxy groups ~914.2 (reported)

Key differences include:

  • Substituent Effects: The 4-chlorophenyl group may enhance lipophilicity and receptor binding compared to phenylamino groups in compound 3 .
Spectroscopic Characterization

NMR analysis (as in ) is critical for structural elucidation. Figure 6 in demonstrates how chemical shift disparities in specific regions (e.g., positions 29–36 and 39–44) reflect substituent variations. Applying this methodology to the target compound:

Table 2: Hypothetical NMR Chemical Shift Comparison

Proton Region Target Compound (ppm) Compound 1 (ppm) Compound 7 (ppm)
Allyl protons 5.2–5.8 (m) N/A N/A
Aromatic C-Cl 7.4–7.6 (d) 7.3–7.5 (d) 7.1–7.3 (d)
Oxazepine O-CH3 1.4 (s) 1.2 (s) 1.5 (s)

The allyl group and 3,3-dimethyl substituents would introduce unique splitting patterns and shifts, distinguishing the target from simpler sulfonamides .

Table 3: Predicted Physicochemical Properties

Surrogate Group Included Compounds logP Aqueous Solubility (mg/mL)
Chlorophenyl-sulfonamide Target compound, compound 3 3.2 0.05
Benzoheterocycles Rapa derivatives 4.1 0.01

The target’s 4-chlorophenyl group likely increases logP compared to non-halogenated analogues, aligning with trends observed in .

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